molecular formula C20H26O6 B600179 (+)-Secoisolariciresinol CAS No. 75365-01-4

(+)-Secoisolariciresinol

Cat. No. B600179
CAS RN: 75365-01-4
M. Wt: 362.42
InChI Key:
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Description

Start by defining “(+)-Secoisolariciresinol”, its chemical structure, and its known uses or functions.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Cancer Prevention and Treatment : (+)-Secoisolariciresinol shows potential preventive effects against breast and colon cancers. It can be produced through biotransformation, offering a feasible method for large-scale production (Li et al., 2012).

  • Production and Characterization : A study reported the characterization of a bacterial strain capable of producing (+)-Secoisolariciresinol by biotransformation of precursors in defatted flaxseeds (Zhou et al., 2017).

  • Antioxidant Properties : (+)-Secoisolariciresinol extracted from flax hulls has been found effective as an antioxidant, particularly in protecting linseed oil and its emulsion against oxidative damage (Hano et al., 2017).

  • Enzymatic Formation : An enzymatic reaction specifically involved in the coupling reaction between phenylpropanoid monomers to afford optically pure (+)-Secoisolariciresinol was identified in Forsythia intermedia (Umezawa et al., 1990).

  • Metabolic Pathways and Health Benefits : (+)-Secoisolariciresinol and its related compounds, such as secoisolariciresinol diglucoside (SDG), have been studied for their health benefits, including reduction of serum cholesterol levels, delay in the onset of type II diabetes, and decreased formation of breast, prostate, and colon cancers (Hosseinian et al., 2007).

  • Phytoestrogen Properties and Mental Health : As a natural lignan-type phytoestrogen found mainly in flaxseed, (+)-Secoisolariciresinol has been shown to have antidepressant effects, particularly in ovariectomized mice, suggesting potential benefits in relieving menopausal syndrome and depression (Wang et al., 2012).

  • Dietary Supplementation and Disease Prevention : Studies have explored the effects of dietary supplementation with (+)-Secoisolariciresinol on various health conditions, such as obesity and atherosclerosis, demonstrating its potential in chronic disease management (Prasad, 1999).

  • Pharmacokinetics and Bioavailability : The pharmacokinetics and comparative bioavailability of (+)-Secoisolariciresinol in different forms (enriched SDG and SDG polymer) have been studied in rats, providing insights into its efficacy and potential for use in medical applications (Yang et al., 2021).

Safety And Hazards

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Future Directions

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For each of these sections, you would want to review the relevant scientific literature, summarizing the findings of previous studies and identifying areas where more research is needed. Remember to properly cite all sources.


Please note that this is a general guide and may not cover all aspects relevant to “(+)-Secoisolariciresinol”. Always consult with a professional or trusted source when conducting scientific research.


properties

IUPAC Name

(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUETUDUXMCLALY-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H](CO)[C@H](CC2=CC(=C(C=C2)O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Secoisolariciresinol

CAS RN

145265-02-7
Record name Secoisolariciresinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145265027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SECOISOLARICIRESINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UK6IPG91I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
8,730
Citations
P Johnsson, A Kamal-Eldin… - Journal of agricultural …, 2000 - ACS Publications
A method was developed for the analysis of secoisolariciresinol diglucoside (SDG) in flaxseeds. The analytical method involves extraction of defatted flaxseed flour with dioxane/ethanol…
Number of citations: 301 pubs.acs.org
JL Adolphe, SJ Whiting, BHJ Juurlink… - British Journal of …, 2010 - cambridge.org
Flaxseed is the richest source of the lignan secoisolariciresinol diglucoside (SDG). After ingestion, SDG is converted to secoisolariciresinol, which is further metabolised to the …
Number of citations: 375 www.cambridge.org
P Kezimana, AA Dmitriev, AV Kudryavtseva… - Frontiers in …, 2018 - frontiersin.org
Secoisolariciresinol diglucoside (SDG), found mainly in flaxseed, is one of the essential lignans. SDG, as well as the beneficial fatty acid composition and high fiber content, has made …
Number of citations: 79 www.frontiersin.org
K Prasad - International journal of angiology, 2000 - thieme-connect.com
Secoisolariciresinol diglucoside (SDG), an anti-oxidant isolated from flaxseed, is metabolized to secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL) in the body. The …
Number of citations: 358 www.thieme-connect.com
ZQ Xia, MA Costa, HC Pélissier, LB Davin… - Journal of Biological …, 2001 - ASBMB
… secoisolariciresinol dehydrogenase, which catalyzes the enantiospecific conversion of (−)-secoisolariciresinol into (−)-… A homologous secoisolariciresinol dehydrogenase gene was also …
Number of citations: 166 www.jbc.org
A Kuijsten, ICW Arts, TB Vree… - The Journal of …, 2005 - academic.oup.com
High concentrations of enterolignans in plasma are associated with a lower risk of acute coronary events. However, little is known about the absorption and excretion of enterolignans. …
Number of citations: 181 academic.oup.com
M Imran, N Ahmad, FM Anjum, MK Khan… - Nutrition …, 2015 - nutritionj.biomedcentral.com
Lignans are a group of phytonutrients which are widely distributed in the plant kingdom. Flaxseed is the richest source of providing lignan precursor such as secoisolariciresinol …
Number of citations: 142 nutritionj.biomedcentral.com
K Prasad, S Mantha, A Muir, N Westcott - Molecular and cellular …, 2000 - Springer
Objectives: Reactive oxygen species (ROS) have been implicated in the development of streptozotocin (STZ)-induced diabetes mellitus. Secoisolariciresinol diglucoside (SDG) isolated …
Number of citations: 172 link.springer.com
IEJ Milder, ICW Arts, B van de Putte… - British Journal of …, 2005 - cambridge.org
… , pinoresinol, secoisolariciresinol and matairesinol in eighty… g), which contained mainly secoisolariciresinol. Also, lignan … larger than that of secoisolariciresinol and matairesinol. Thus, …
Number of citations: 576 www.cambridge.org
C Hu, YV Yuan, DD Kitts - Food and chemical toxicology, 2007 - Elsevier
The flaxseed lignan secoisolariciresinol diglucoside (SDG) and mammalian lignans enterodiol (ED) and enterolactone (EL) were previously shown to be effective antioxidants against …
Number of citations: 320 www.sciencedirect.com

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